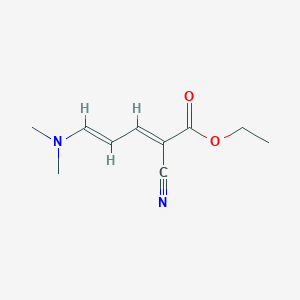
1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
説明
The compound “1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione” is a complex organic molecule that contains a furan ring and a 1,3-diazinane ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The 1,3-diazinane ring is a six-membered ring with four carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions with nucleophiles . The 1,3-diazinane ring can also participate in various reactions, depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through experimental methods. These could include measurements of melting point, boiling point, solubility, and spectral properties .科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Complex Compounds : Studies demonstrate the synthesis of complex organic compounds, such as 3-trimethylsiloxy-1-(furan-3-yl)butadiene, utilizing furan derivatives in reactions with various dienophiles. These reactions are regio- and stereoselective, leading to the formation of compounds like 7-(furan-3-yl)spiro[5,5]undecane-1,5,9-triones (Mironov, Bagryanskaya, & Shults, 2016).
Oxidative Furan Dearomatization : Another significant application is the oxidative dearomatization of furan compounds. This process involves an unusual cyclization of di(het)aryl-substituted 2-ene-1,4,7-triones, related to the Paal–Knorr synthesis, with a shift in the double bond (Shcherbakov et al., 2021).
Intramolecular Diels-Alder Additions : Furan compounds have been used in the intramolecular Diels-Alder additions. This process involves the generation of benzynes, which are trapped intramolecularly by the furan moiety, resulting in the formation of complex cyclohexa-1,3-diene derivatives (Best & Wege, 1986).
Molecular Modeling and Potential Medical Applications
- Chemical Shift Assignment and Molecular Modeling : Furan derivatives have been a focus in molecular modeling studies. For instance, compounds like 7-chloro-9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one have been synthesized and analyzed using Nuclear Magnetic Resonance (NMR) and HOMO-LUMO DFT calculations. These studies suggest potential applications in developing new anticancer drugs, as some stereoisomers may act as DNA intercalators (Rubim de Santana et al., 2020).
- Anticancer Potential : Specific derivatives of diazinanes, such as arylaminomethylidene of diazinetriones, have been synthesized to explore their potential as anti-glioblastoma agents. These compounds have shown significant cytotoxic effects in glioblastoma cells, highlighting the potential of furan derivatives in cancer treatment (Pianovich et al., 2017).
Photochemical Reactions and Synthesis
Novel Photochemical Reactions : Furan-fused tricyclic diazocyclopentanediones have been studied for their photochemical reactions. These reactions lead to the formation of N-alkylhydrazones and cycloelimination of furans, yielding products like 2-N-(alkyl)hydrazone of cyclopentene-1,2,3-trione. Such studies open up new pathways in the field of organic synthesis (Rodina et al., 2018).
Synthesis of Multisubstituted Furans : An atom-economical and metal-free synthesis of multisubstituted furans has been developed, showcasing the versatility of furan compounds. This method involves aziridine ring opening and is significant for its environmental friendliness and efficiency (Yadav, Jeong, & Ha, 2017).
Photoinduced Oxidative Cyclization : Research has also delved into the photoinduced oxidative cyclization of furan compounds, which is a novel methodology for synthesizing the furan ring. This process uses molecular oxygen as an oxidant and proceeds under mild conditions, highlighting its potential in green chemistry (Naya, Yamaguchi, & Nitta, 2008).
特性
IUPAC Name |
1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-7-4-8(13)11(9(14)10-7)5-6-2-1-3-15-6/h1-3H,4-5H2,(H,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSAVOLNDMMVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367482 | |
| Record name | 1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |
CAS RN |
361992-29-2 | |
| Record name | 1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



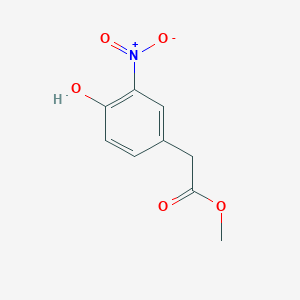
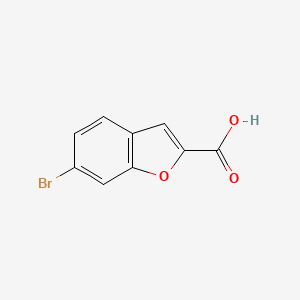
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)
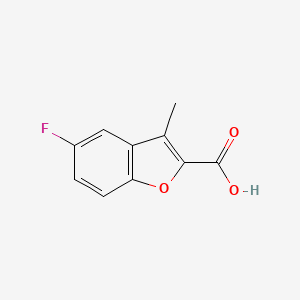



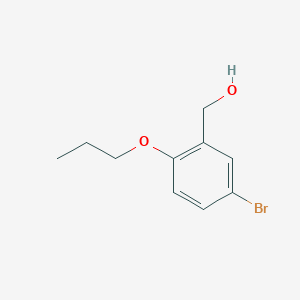
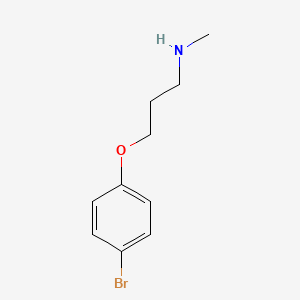

acetate](/img/structure/B1332300.png)

